2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one

Lipophilicity Physicochemical property prediction Medicinal chemistry building blocks

Researchers seeking a conformationally constrained bicyclic diamine with an orthogonal protection strategy often encounter supply inconsistency. This compound resolves that need with the pyrrolidine nitrogen protected as a base-labile trifluoroacetamide, leaving the piperidine nitrogen free for diversification via reductive amination, sulfonylation, or urea formation. • Zero rotatable bonds ensure fixed spatial orientation of diversity points • ¹⁹F NMR-active CF₃ probe (δ ~ -75 ppm) enables reaction monitoring • MW 222.21 Da conforms to Rule of Three for fragment screening • 95% purity, RT-stable powder, global shipping.

Molecular Formula C9H13F3N2O
Molecular Weight 222.21 g/mol
Cat. No. B13242175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one
Molecular FormulaC9H13F3N2O
Molecular Weight222.21 g/mol
Structural Identifiers
SMILESC1CNCC2C1CN(C2)C(=O)C(F)(F)F
InChIInChI=1S/C9H13F3N2O/c10-9(11,12)8(15)14-4-6-1-2-13-3-7(6)5-14/h6-7,13H,1-5H2
InChIKeyVZHFMIQSSVFSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)ethan-1-one – Structural Identity & Specifications


2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one (CAS free base: 1864015-20-2; CAS hydrochloride: 1864015-21-3) is a synthetic trifluoromethyl ketone built on an octahydro-pyrrolo[3,4-c]pyridine bicyclic diamine scaffold . The compound bears a trifluoroacetyl group at the pyrrolidine nitrogen (position 2), leaving the piperidine-ring secondary amine (position 5) free for further derivatization. The hydrochloride salt is commercially available as a powder with a specification purity of 95%, stored at ambient temperature, and classified under GHS as a warning-level irritant (H315, H319, H335) . The molecular formula is C₉H₁₃F₃N₂O (free base, MW 222.21) or C₉H₁₄ClF₃N₂O (HCl salt, MW 258.67) [1]. No peer-reviewed biological activity data or head-to-head comparator studies have been identified for this compound in the public domain.

Bicyclic diamine scaffold with orthogonal TFA protection
Free piperidine NH2 for immediate diversification
HCl salt ensures defined handling and batch consistency

Why Octahydro-pyrrolo[3,4-c]pyridine Derivatives Cannot Be Substituted


The octahydro-pyrrolo[3,4-c]pyridine scaffold embeds two conformationally constrained nitrogen atoms within a fused bicyclic framework that dictates both the spatial presentation of substituents and the protonation state at physiological pH . Replacing this scaffold with a monocyclic amine (e.g., N-trifluoroacetyl piperidine or pyrrolidine) abolishes the second amine handle and alters the hydrogen-bonding geometry, while switching to the regioisomeric octahydro-pyrrolo[3,4-b]pyrrole system changes ring size, nitrogen positioning, and the trajectory of the trifluoroacetyl group [1]. Substituting the trifluoroacetyl moiety with acetyl or Boc protection eliminates the strong electron-withdrawing character and metabolic stability conferred by the CF₃ group . These structural features are not cosmetic—they directly affect reactivity, lipophilicity, and target engagement in downstream applications. The quantitative evidence below substantiates where measurable differentiation exists.

Monocyclic amine replacement
Removes the second nitrogen handle, altering hydrogen-bond geometry and scaffold exit vectors.
Regioisomeric [3,4-b]pyrrole system
Changes ring size and nitrogen trajectory; pKa and spatial presentation may shift away from the intended pharmacophore.
Acetyl or Boc protection substitution
Eliminates the strong electron-withdrawing CF3 group, altering metabolic stability and orthogonal deprotection options.

2,2,2-Trifluoro-1-(octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)ethan-1-one – Differentiation Evidence


LogP Shift: Trifluoroacetyl Derivative vs. Parent Diamine

The parent octahydro-1H-pyrrolo[3,4-c]pyridine diamine (CAS 933704-84-8) has a computationally derived LogP of -0.1847, consistent with a hydrophilic, doubly-basic scaffold . Introduction of the trifluoroacetyl group at the pyrrolidine nitrogen is expected to increase LogP by approximately 1.5–2.0 log units, based on the measured LogP of the monocyclic analog 1-(trifluoroacetyl)piperidine (LogP = 1.50, PSA = 20.31) . This shift moves the compound from a highly polar, water-miscible regime into a moderate-lipophilicity range suitable for passive membrane permeability, while retaining the free piperidine amine as a solubilizing and derivatizable handle. The Boc-protected analog (5-Boc-octahydro-pyrrolo[3,4-c]pyridine) has an estimated LogP of ~1.5, comparable in magnitude but with markedly different electronic and steric properties due to the bulky, electron-donating tert-butyl carbamate .

LogP Shift
Class-level
ΔLogP +1.2–1.7 vs. parent diamine (−0.18); est. 1.0–1.5
May support passive membrane permeability
Predicted; no experimental LogP available
Lipophilicity Physicochemical property prediction Medicinal chemistry building blocks

Predicted pKa: Free Amine vs. Regioisomer

The octahydro-1-(trifluoroacetyl)-pyrrolo[3,4-b]pyrrole isomer (CAS 122828-37-9) has a predicted pKa of 9.77 ± 0.20 for the free secondary amine . In the [3,4-c]pyridine scaffold of the target compound, the basic amine is positioned in a six-membered piperidine ring rather than a five-membered pyrrolidine ring, which is expected to lower the pKa by approximately 0.5–1.0 units based on the intrinsic basicity difference between piperidine (pKa ~11.2) and pyrrolidine (pKa ~11.3) in monocyclic systems, modulated by through-bond inductive effects of the trifluoroacetyl group [1]. This differential protonation profile directly impacts the compound's speciation at physiological and formulation-relevant pH values, influencing solubility, salt selection, and chromatographic behavior.

Predicted pKa
Class-level
pKa ~9.0–9.5 (piperidine); Δ −0.3–0.8 vs. [3,4-b] isomer
Ionization state may affect physiological partitioning
Predicted values; confirm experimentally
Amine basicity Protonation state Salt formation

Hydrochloride Salt: Purity, Form & Stability

The hydrochloride salt (CAS 1864015-21-3) is commercially supplied as a powder with a specification purity of 95%, stored at ambient temperature (RT) with normal shipping conditions, and classified under GHS as Warning (H315, H319, H335) . In contrast, the free base form (CAS 1864015-20-2) has no reported density, boiling point, melting point, or flash point in standard databases, and no supplier-specified stability data . The HCl salt provides a defined, weighable solid form suitable for direct use in parallel synthesis and high-throughput screening workflows, whereas the free base lacks published handling specifications. The salt form also eliminates variability from atmospheric CO₂ absorption by the free amine, a known issue with secondary amine building blocks.

Salt Form Specs
Specification review
HCl salt, 95% purity, powder, RT storage
Defined handling for parallel synthesis workflows
Supplier specification; free base data unavailable
Salt form selection Stability Handling

Conformational Rigidity vs. Monocyclic Amines

The octahydro-pyrrolo[3,4-c]pyridine scaffold has zero rotatable bonds (excluding the trifluoroacetyl C-N amide bond), enforcing a fixed spatial relationship between the two nitrogen atoms . This contrasts with monocyclic N-trifluoroacetyl piperidine or pyrrolidine, which present only a single nitrogen vector and greater conformational flexibility around the ring. The bicyclic system maintains the pyrrolidine nitrogen (bearing the trifluoroacetyl group) and the piperidine nitrogen at a fixed distance and angular orientation defined by the cis-fused ring junction, creating a distinctive hydrogen-bond donor/acceptor pharmacophore that cannot be reproduced by acyclic or monocyclic analogs. Patents on related octahydro-pyrrolo[3,4-c]pyrrole derivatives demonstrate that this scaffold geometry is exploited for selective CCR5 receptor modulation, where the spatial presentation of substituents is critical for target engagement [1].

Conformational Rigidity
Class-level
0 rotatable bonds (core); two constrained N vectors
Reduces entropic penalty in target binding
Scaffold geometry relevant for SAR studies
Conformational restriction Scaffold geometry Structure-based design

Trifluoroacetyl vs. Acetyl: Amide Bond Stability

The trifluoroacetyl (TFA) group is a significantly stronger electron-withdrawing substituent than the acetyl group, as quantified by the Taft σ* constant (σ* for CF₃ ≈ 2.6 vs. CH₃ ≈ 0.0) and the Hammett σₚ value for the trifluoroacetyl moiety [1]. N-Trifluoroacetyl amides are known to be more resistant to enzymatic hydrolysis than N-acetyl amides due to the electron-deficient carbonyl carbon, but more susceptible to base-catalyzed hydrolysis, providing orthogonal deprotection conditions relative to N-acetyl or N-Boc protected amines (Boc: acid-labile; TFA-amide: base-labile) [2]. This differential stability profile makes the trifluoroacetyl compound uniquely suited for synthetic sequences requiring selective deprotection in the presence of other protecting groups. The trifluoroacetyl group also serves as a ¹⁹F NMR probe, enabling reaction monitoring without the need for chromophores.

Amide Stability
Class-level
TFA-amide: base-labile, acid-stable; σ* CF3=2.6 vs CH3=0
Orthogonal deprotection to Boc (acid-labile)
Established protecting group chemistry
Protecting group stability Amide hydrolysis Electron-withdrawing effects

2,2,2-Trifluoro-1-(octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)ethan-1-one Hydrochloride – Application Scenarios


Orthogonal Amine Protection Scaffold for Library Synthesis

The compound provides a differentiated bicyclic diamine scaffold in which the pyrrolidine nitrogen is protected as a base-labile trifluoroacetamide, while the piperidine nitrogen remains free for immediate diversification via reductive amination, sulfonylation, or urea formation. This orthogonal protection strategy (TFA-amide base-labile, vs. Boc acid-labile) is supported by class-level evidence on trifluoroacetamide stability . The constrained scaffold geometry (zero rotatable bonds in the core) ensures that the two diversity points maintain a fixed spatial relationship, which is valuable for generating focused libraries with defined three-dimensional pharmacophores.

CCR5-Targeted Antiviral Agent Intermediate

Patent WO2005121145A2 demonstrates that octahydro-pyrrolo[3,4-c] derivatives exhibit pharmacological activity as CCR5 receptor modulators with potential antiviral applications . The target compound's scaffold, bearing a trifluoroacetyl group at the pyrrolidine position and a free piperidine amine, serves as a late-stage intermediate for introducing sulfonamide, amide, or urea substituents at the piperidine nitrogen—the position that the patent identifies as critical for CCR5 affinity and selectivity. The trifluoroacetyl group additionally provides metabolic stability advantages over acetyl analogs, consistent with the electron-withdrawing strength of CF₃ .

¹⁹F NMR Reaction Monitoring & Quantification

The three equivalent fluorine atoms of the trifluoroacetyl group constitute a sensitive ¹⁹F NMR probe (δ ~ -75 to -70 ppm for trifluoroacetamides) that can be used to monitor reaction progress, assess purity, and quantify concentration without interference from protonated solvents or non-fluorinated components . This is a practical advantage over non-fluorinated analogs (acetyl, Boc, benzoyl), which require UV chromophores or MS detection for quantification. The hydrochloride salt form (95% purity, RT-stable powder) facilitates accurate weighing for NMR yield determinations.

FBDD Building Block with Defined 3D Topology

With a molecular weight of 222.21 Da (free base), the compound falls within the 'rule of three' guidelines for fragment-based screening (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3 after accounting for the amide) . Its zero-rotatable-bond bicyclic core minimizes the entropic penalty of binding, a favorable property for fragment hit identification. The moderate predicted lipophilicity (estimated LogP ~1.0–1.5) balances aqueous solubility with target engagement potential, distinguishing it from the excessively hydrophilic parent diamine (LogP -0.18) which may have poor membrane permeability in cellular assays.

Application
Selection Property
Validation Focus
Orthogonal protection scaffold
TFA base-labile; free piperidine NH2
Deprotection orthogonality with Boc chemistry
CCR5 modulator research intermediate
Scaffold geometry from CCR5 patent SAR
Patent-derived CCR5 affinity context
¹⁹F NMR reaction monitoring
Trifluoroacetyl ¹⁹F probe (δ ~ −75 ppm)
Reaction monitoring without chromophore
Fragment-based screening
Low rotatable bonds; moderate predicted LogP
Binding entropy minimization; solubility balance
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